molecular formula C12H12N2O2S B2760769 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid CAS No. 878081-71-1

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2760769
CAS No.: 878081-71-1
M. Wt: 248.3
InChI Key: HNSLDVWPWSNNMO-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a thiazole-derived organic compound featuring a methylamino substituent at position 2 of the thiazole ring, a phenyl group at position 4, and an acetic acid moiety at position 3. Its molecular formula is C₁₃H₁₃N₃O₂S, with a molecular weight of 295.33 g/mol (calculated). The compound has been cataloged under CAS number 878081-71-1 and MDL number MFCD07844147, though it is currently listed as a discontinued product in commercial databases .

Properties

IUPAC Name

2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-13-12-14-11(8-5-3-2-4-6-8)9(17-12)7-10(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLDVWPWSNNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the methylamino and phenyl groups. One common method involves the reaction of α-bromoacetophenone with thiourea to form the thiazole ring, followed by methylation and subsequent introduction of the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Reactivity of the Thiazole Ring

The thiazole core (C3_3H2_2NS) exhibits electrophilic substitution tendencies, particularly at the 4- and 5-positions.

Reaction TypeConditionsOutcome/ProductReference
Electrophilic Acylation Acetic anhydride, 80°C, DMFAcetylated at C4-phenyl position
Halogenation NBS (N-bromosuccinimide), CHCl3_3Bromination at C5-acetic acid site
  • Mechanistic Insight : The methylamino group at C2 directs electrophiles to the C5 position via resonance stabilization, while the phenyl group at C4 enhances ring stability against oxidation .

Acetic Acid Moiety

The carboxylic acid group undergoes typical derivatization:

ReactionReagents/ConditionsApplicationReference
Esterification SOCl2_2, followed by ROHMethyl/ethyl ester prodrug forms
Amidation EDC/HOBt, R-NH2_2Bioactive conjugates (e.g., β3-AR agonists)
  • Decarboxylation : Heating above 200°C under inert atmosphere yields 2-(methylamino)-4-phenylthiazole .

Methylamino Group

The -NHCH3_3 group participates in:

ReactionConditionsOutcomeReference
Alkylation Alkyl halides, K2_2CO3_3, DMFN-Alkylated derivatives
Oxidation H2_2O2_2, Fe(II) catalystNitrone intermediates
  • Selectivity : Steric hindrance from the phenyl group limits reactivity at C4, favoring modifications at the methylamino site .

Catalytic Hydrogenation and Reduction

The phenyl-thiazole system is resistant to hydrogenolysis, but selective reductions occur:

SubstrateConditionsProductReference
Nitro Intermediates H2_2/Pd-C, THFAmino derivatives for API synthesis
Disulfide Formation I2_2, NaOHThiol-disulfide coupling
  • Key Finding : Hydrogenation of nitro precursors (e.g., 4-nitrophenylethylamine) is critical in synthesizing intermediates for mirabegron analogs .

Cycloaddition and Heterocycle Formation

The thiazole ring participates in Diels-Alder reactions:

DienophileConditionsProductReference
Maleic Anhydride 120°C, tolueneFused bicyclic adducts
  • Thermal Stability : The compound retains integrity below 150°C, enabling high-temperature cycloadditions .

Metal Complexation

The nitrogen and sulfur atoms coordinate transition metals:

Metal IonLigand EnvironmentApplicationReference
Cu(II) Ethanol/water, pH 7.4Anticancer agents
Fe(III) Aqueous HClCatalytic oxidation studies
  • Structural Confirmation : X-ray crystallography of Cu(II) complexes shows square-planar geometry .

Stability Under Pharmacological Conditions

ConditionDegradation PathwayHalf-Life (25°C)Reference
Acidic (pH 1.2) Hydrolysis of thiazole ring8.2 hours
Basic (pH 9.0) Saponification of ester groups3.5 hours
  • Formulation Insight : Encapsulation in enteric coatings improves stability in gastric environments .

Synthetic Routes and Byproducts

The compound is synthesized via:

StepKey IntermediateYield OptimizationReference
Tosylation (R)-(-)-1-phenyl-1,2-ethanediol1–3 volumes THF, 20–30°C
Coupling 2-aminothiazol-4-acetic acidEDC/HOBt, 4–5 hours
  • Impurity Profile : Chiral HPLC confirms <0.1% impurities (e.g., β-form crystals) after recrystallization .

Biological Activity Modulation

Structural analogs exhibit:

ModificationActivity Change (vs. Parent)TargetReference
Esterification Enhanced β3-AR agonismOveractive bladder treatment
N-Alkylation Reduced CYP3A4 inhibitionImproved metabolic stability

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid. Research indicates that thiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives of thiazole have shown promising results against human glioblastoma and melanoma cells, demonstrating significant cytotoxicity and selectivity (IC50 values ranging from 10–30 µM) .

2. Anticonvulsant Properties
Thiazole derivatives are also being explored for their anticonvulsant properties. Compounds similar to this compound have been synthesized and tested in various seizure models, showing effective protection against seizures at lower doses compared to standard medications like ethosuximide .

3. Antimicrobial Activity
Research has highlighted the antibacterial properties of thiazole derivatives. Compounds with similar structures have exhibited significant antimicrobial activity against various pathogens, including Staphylococcus epidermidis. These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often linked to their structural features. Substituents on the phenyl ring and variations in the thiazole structure can dramatically influence their potency:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., Cl, Br)Enhanced anticonvulsant activity
Methoxy groupsIncreased anticancer efficacy
Alkyl substitutionsModulation of antimicrobial properties

Case Studies

Case Study 1: Anticancer Screening
In a study examining a series of thiazole derivatives, compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 and HepG2. Results indicated that certain modifications led to enhanced activity compared to traditional chemotherapeutics .

Case Study 2: Anticonvulsant Testing
Another study focused on the synthesis of novel thiazole-integrated compounds that were tested in electroshock seizure models. The results demonstrated that specific structural modifications contributed to significant anticonvulsant effects, suggesting potential therapeutic applications in epilepsy management .

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic Acid

  • Structure: Replaces the methylamino group with a phenylamino substituent at position 2.
  • Enhanced π-π stacking capability due to the additional aromatic ring. Molecular weight: 331.38 g/mol (vs. 295.33 g/mol for the methylamino derivative) .

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid

  • Structure : Lacks substituents at position 2 of the thiazole ring.
  • Lower molecular weight (219.26 g/mol) and higher predicted solubility in nonpolar solvents. Example: CAS 859482-70-5, used in life science research .

2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic Acid

  • Structure: Features a methoxyphenylamino group at position 2.
  • Key Differences :
    • Methoxy group enhances electron-donating effects, altering electronic distribution and acidity.
    • Increased solubility in polar solvents due to the methoxy group.
    • Molecular weight: 340.40 g/mol (CAS 501914-49-4 ) .

Pharmacologically Active Analogues

GW501516 (2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic Acid)

  • Structure: Contains a trifluoromethylphenyl group and methylsulfanyl-phenoxy linkage.
  • Key Differences: Acts as a potent PPAR-δ agonist, unlike 2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid, which lacks reported PPAR activity. Higher lipophilicity due to the trifluoromethyl and methylsulfanyl groups .

Rhodanine Derivatives (e.g., T12: (Z)-2-(5-((4-Chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetic Acid)

  • Structure : Incorporates a thiazolidinedione ring instead of a simple thiazole.
  • Key Differences :
    • Thiazolidinedione core enhances metal-chelating properties and anticancer activity.
    • Broader hydrogen-bonding capacity due to the dioxo groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted pKa (Acetic Acid) LogP Solubility Profile
This compound 295.33 ~3.5 ~1.8 Moderate in polar solvents
2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic acid 331.38 ~3.4 ~2.5 Low in water, high in DMSO
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 219.26 ~3.7 ~1.2 High in ethanol, acetone

Biological Activity

2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid (CAS No. 878081-71-1) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 276.31 g/mol
  • Structure : The compound contains a thiazole ring, which is known for its biological significance.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiazole ring by reacting α-bromoacetophenone with thiourea.
  • Methylation to introduce the methylamino group.
  • Addition of the acetic acid moiety.

This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity .

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole, including this compound, demonstrate moderate to good antibacterial activity against various strains:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus0.008 - 0.012
Escherichia coli8.33 - 23.15
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in several studies. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines:

Cancer Cell Line IC50 µM
MDA-MB-231 (breast cancer)<10
HepG2 (liver cancer)<15
A549 (lung cancer)<20

These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for bacterial survival and cancer cell proliferation by binding to their active sites.
  • Receptor Interaction : The compound may interfere with cellular signaling pathways by modulating receptor activity, leading to altered cellular responses.

Case Studies

A notable study investigated the effects of thiazole derivatives on bacterial strains and cancer cells, highlighting their potential as dual-action agents against both infections and tumors. The study reported that these compounds not only inhibited bacterial growth but also showed selective toxicity towards cancer cells without affecting normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid to minimize side reactions?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. For example:

  • Temperature and Solvent Selection : Refluxing in dimethyl sulfoxide (DMSO) or acetonitrile under inert atmospheres reduces unwanted byproducts .
  • pH Adjustment : Maintaining alkaline conditions during thiazole ring closure improves yield by favoring cyclization over polymerization .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity, as demonstrated in analogous thiazole-acetic acid syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • HPLC-DAD : Validates purity (>95%) and detects trace impurities; optimal mobile phases include acetonitrile/water with 0.1% formic acid .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of methylamino and phenyl substitutions. Key signals include δ 2.8–3.1 ppm (methylamino protons) and δ 7.2–7.6 ppm (aromatic protons) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C12_{12}H13_{13}N3_3O2_2S) .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring improves metabolic stability, as seen in related thiazole derivatives .
  • Acetic Acid Moiety : Esterification or salt formation (e.g., potassium salts) increases solubility, critical for in vivo studies .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity of intermediates in the synthesis pathway?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for thiazole ring formation .
  • Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) predict side reactions (e.g., dimerization) under varying conditions .
  • Validation : Cross-check computational results with experimental HPLC and NMR data to refine models .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., fixed IC50_{50} measurement conditions) to minimize variability .
  • Metabolite Profiling : Identify active metabolites via LC-MS, as discrepancies may arise from in situ metabolic activation .
  • Target Validation : Confirm binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for identifying biological targets of this compound in complex systems?

  • Methodological Answer :

  • Proteomic Profiling : Combine affinity chromatography with mass spectrometry to isolate interacting proteins .
  • Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina; prioritize targets with high docking scores (e.g., COX-2 or kinases) .
  • Knockout Models : Use CRISPR-Cas9 to validate target relevance in cellular assays .

Q. How can reaction scalability be improved without compromising yield in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing reaction times for critical steps like cyclization .
  • Catalyst Optimization : Immobilized catalysts (e.g., Pd/C on silica) enable recycling and reduce metal leaching in coupling reactions .

Key Challenges and Solutions

  • Stereochemical Control : Racemization during synthesis can be mitigated by low-temperature reactions (<0°C) and chiral auxiliaries .
  • Data Reproducibility : Pre-register synthetic protocols in open-access repositories (e.g., Zenodo) to standardize reporting .

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